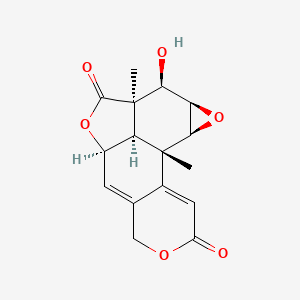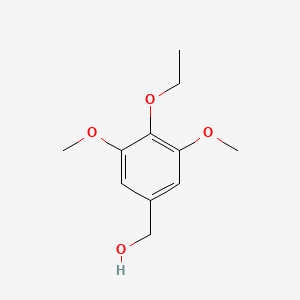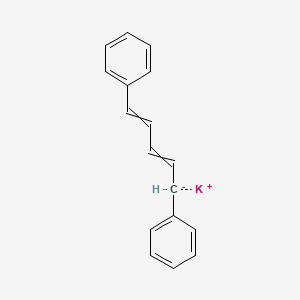
Oxepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepine-2-carbonitrile is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxepine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene can yield this compound through a cyclocondensation process . Another method involves the use of per-O-acetyl septanoses as key intermediates in a seven-step synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various substituted oxepines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine (Br2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepin oxides, while reduction can produce reduced oxepine derivatives.
Scientific Research Applications
Oxepine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of oxepine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxepine-2-carbonitrile can be compared with other similar compounds, such as:
Properties
CAS No. |
73654-43-0 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
oxepine-2-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-6-7-4-2-1-3-5-9-7/h1-5H |
InChI Key |
PHHBNGUYMUPILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(OC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



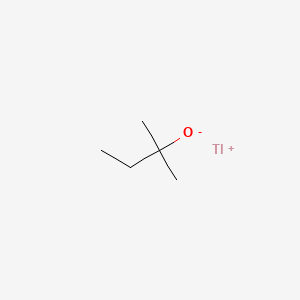

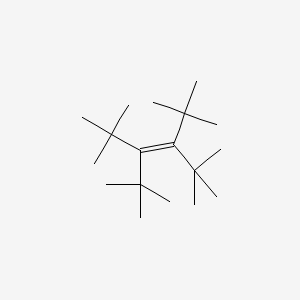

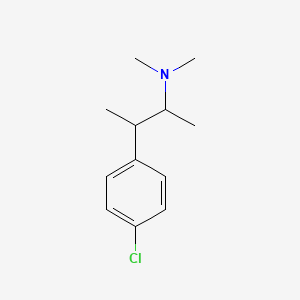
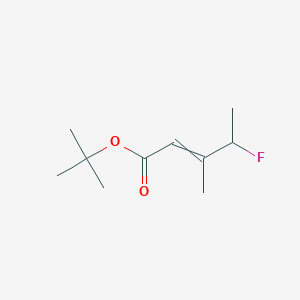
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)



